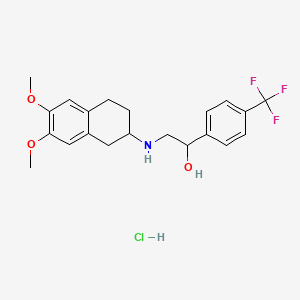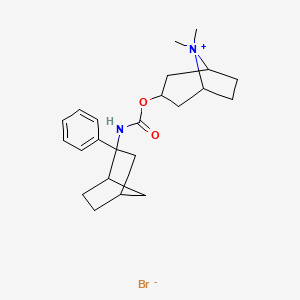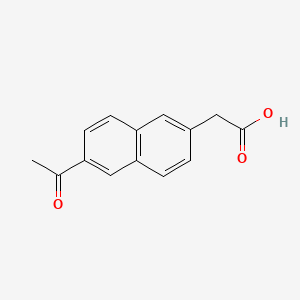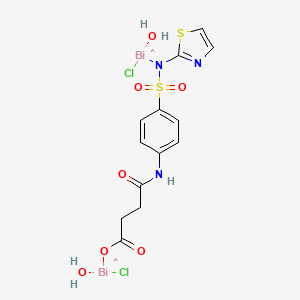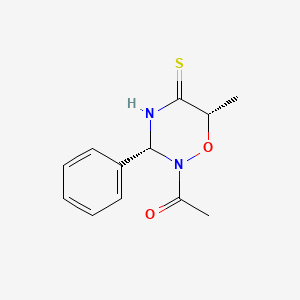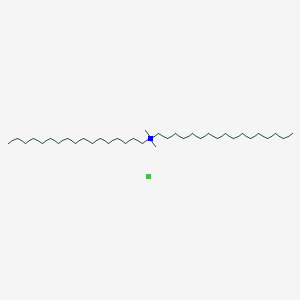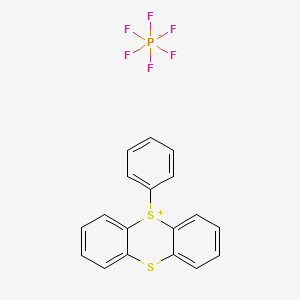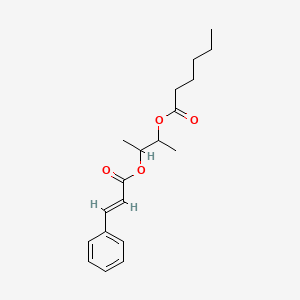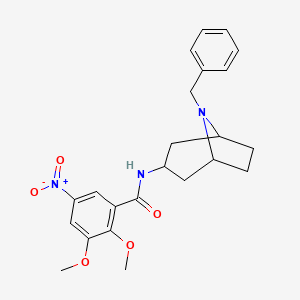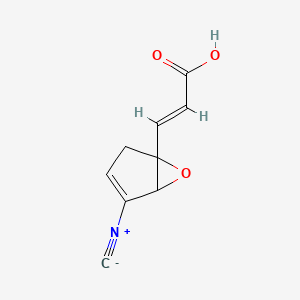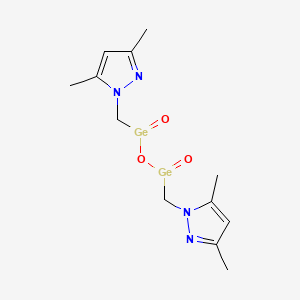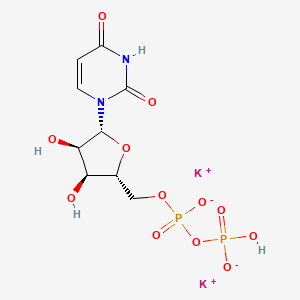
Uridine phosphate dipotassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine phosphate dipotassium is a compound that plays a crucial role in various biological processes. It is a nucleotide derivative that consists of uridine, a pyrimidine nucleoside, and a phosphate group, with two potassium ions. This compound is involved in numerous metabolic pathways and is essential for the synthesis of nucleic acids and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of uridine phosphate dipotassium can be achieved through several synthetic routes. One common method involves the fermentation of uridine with sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast. The fermentation process yields uridine 5’-diphosphate, which is then subjected to ice block cooling pretreatment, separation, and purification. The purified product undergoes alcohol precipitation crystallization, followed by drying and pulverization .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, an enzymatic redox cascade can be used for the one-pot synthesis of uridine 5’-diphosphate from uridine 5’-diphosphate glucose. This method employs enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, which convert UDP-glucose to UDP-xylose through a series of redox reactions .
化学反应分析
Types of Reactions: Uridine phosphate dipotassium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the glucosylation of phenolic hydroxyl groups, catalyzed by uridine diphosphate glucosyltransferase. This reaction involves the transfer of a glucose moiety from uridine diphosphate glucose to a phenolic substrate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucose, magnesium sulfate, and brewer’s yeast for fermentation processes. Enzymatic reactions often require specific enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, along with cofactors like NAD+ .
Major Products: The major products formed from the reactions of this compound include various nucleotide sugars such as UDP-glucose and UDP-xylose. These products are essential for glycosylation reactions and other metabolic processes .
科学研究应用
Uridine phosphate dipotassium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of nucleotide sugars and other biomolecules. In biology, it plays a crucial role in metabolic pathways, including glycogen synthesis and the hexosamine biosynthetic pathway. In medicine, this compound is studied for its potential therapeutic effects in metabolic diseases, tumors, and neurodegenerative diseases . Additionally, it is used in the production of mRNA vaccines, where it enhances RNA stability and reduces immunogenicity .
作用机制
The mechanism of action of uridine phosphate dipotassium involves its role as a precursor for various nucleotide sugars. It participates in glycosylation reactions, where it donates a glucose moiety to acceptor molecules. This process is catalyzed by enzymes such as uridine diphosphate glucosyltransferase. The compound also plays a role in the regulation of metabolic pathways, including the hexosamine biosynthetic pathway, which is involved in protein modification and cellular signaling .
相似化合物的比较
Uridine phosphate dipotassium can be compared with other similar compounds such as uridine diphosphate glucose, uridine diphosphate xylose, and uridine diphosphate glucuronic acid. These compounds share similar structures and functions, as they all serve as nucleotide sugar donors in glycosylation reactions. this compound is unique in its specific role in certain metabolic pathways and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant roles in various biological processes. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its uniqueness and potential for future research and applications.
属性
CAS 编号 |
97635-35-3 |
|---|---|
分子式 |
C9H12K2N2O12P2 |
分子量 |
480.34 g/mol |
IUPAC 名称 |
dipotassium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI 键 |
QLYHPAJMTFPEHP-WFIJOQBCSA-L |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



